N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
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Overview
Description
N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with an allyl group and a trifluoroethyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with allyl and trifluoroethyl reagents. One common method includes the use of N-allylpiperazine, which is reacted with 2,2,2-trifluoroethyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and reaction time are critical parameters that are finely tuned in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group or to modify the trifluoroethyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the allyl or trifluoroethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction could lead to the formation of simpler alkyl derivatives.
Scientific Research Applications
N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring provides a scaffold for further functionalization. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate neurotransmitter activity and inhibit certain enzymes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
N-allylpiperazine: Lacks the trifluoroethyl group, making it less potent in certain applications.
4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide: Lacks the allyl group, which may reduce its versatility in chemical reactions.
N-allyl-4-(2,2,2-trifluoroethyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a piperazine ring, which can alter its chemical and biological properties.
Uniqueness
N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is unique due to the presence of both the allyl and trifluoroethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-prop-2-enyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N3O/c1-2-3-14-9(17)16-6-4-15(5-7-16)8-10(11,12)13/h2H,1,3-8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJWMPAEBYWCGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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